![molecular formula C13H17N3OS B2791265 4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline CAS No. 854764-37-7](/img/structure/B2791265.png)
4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline is an intriguing compound that has caught the attention of chemists and researchers for its unique structural properties and potential applications. This compound is characterized by the presence of an aniline group attached to an imidazole ring, with a methanesulfinyl linkage. Its distinctive structure provides it with interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline typically involves several key steps:
Formation of the Imidazole Ring: : Starting from commercially available precursors, the imidazole ring can be constructed through cyclization reactions.
Attachment of the Propyl Group: : Alkylation reactions introduce the propyl group onto the imidazole ring.
Methanesulfinyl Linkage Formation: : Introduction of the methanesulfinyl group is usually achieved through sulfoxidation reactions under controlled conditions.
Coupling with Aniline: : Finally, the aniline moiety is introduced through coupling reactions, often using catalysts to ensure the desired stereochemistry.
Industrial Production Methods: : On an industrial scale, production involves similar steps but with optimizations to increase yield and purity. Large-scale reactions are often carried out in continuous flow reactors, utilizing robust catalysts and optimized reaction conditions to achieve high efficiency.
化学反应分析
Types of Reactions: : 4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline undergoes a variety of chemical reactions, including:
Oxidation: : The compound can be further oxidized to form sulfone derivatives.
Reduction: : Reduction reactions can target the sulfoxide group to yield thioethers.
Substitution: : The imidazole and aniline rings are reactive sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) facilitate various substitution reactions.
Major Products: : The reactions result in a diverse array of products, such as sulfone derivatives from oxidation, thioethers from reduction, and various substituted imidazole and aniline derivatives from substitution reactions.
科学研究应用
In Chemistry: : The compound serves as a building block for synthesizing more complex molecules. It is used in the development of new materials and catalysts.
In Biology and Medicine: : In biological research, it is explored for its potential as a pharmaceutical lead compound due to its biological activity. It exhibits promising effects in enzyme inhibition and receptor modulation.
In Industry: : Industrial applications include its use as an intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. It also finds use in material sciences for developing novel polymers and coatings.
作用机制
The exact mechanism of action of 4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline varies depending on its application:
In Biological Systems: : The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Molecular Targets and Pathways: : It often targets pathways involving oxidative stress or enzyme inhibition, contributing to its therapeutic effects.
相似化合物的比较
Compared to other imidazole derivatives, 4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline stands out for its unique methanesulfinyl linkage. This feature enhances its stability and reactivity, distinguishing it from other similar compounds. Notable similar compounds include:
4-(1H-imidazol-5-yl)aniline: : Lacks the sulfoxide group, resulting in different reactivity and biological properties.
4-[(R)-(1-propyl-1H-imidazol-5-yl)thio]aniline: : Has a thioether linkage instead of a sulfoxide, altering its chemical behavior.
Feel free to dive deeper into any specific section!
属性
IUPAC Name |
4-[(R)-(3-propylimidazol-4-yl)methylsulfinyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-2-7-16-10-15-8-12(16)9-18(17)13-5-3-11(14)4-6-13/h3-6,8,10H,2,7,9,14H2,1H3/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYRLSBRGMJDHW-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1CS(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=NC=C1C[S@@](=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2-Cyanoethyl)sulfamoyl]benzoic acid](/img/structure/B2791182.png)
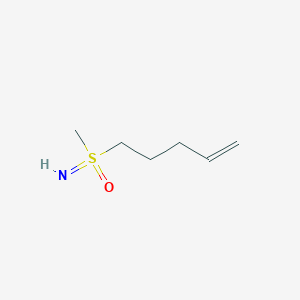
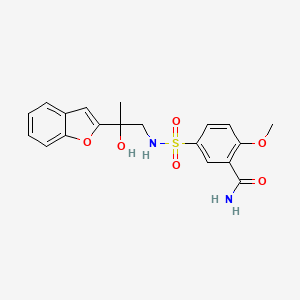
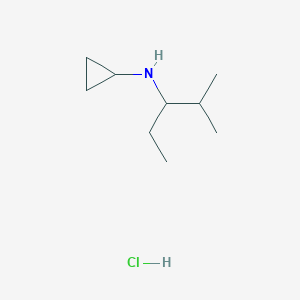
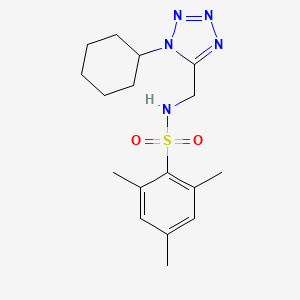
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]propanamide](/img/structure/B2791190.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2791193.png)
![2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide](/img/structure/B2791196.png)

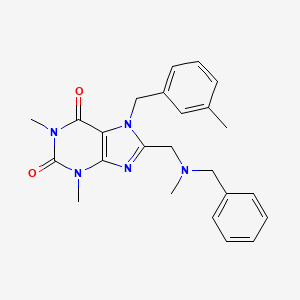
![4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxy-2H-chromen-2-one](/img/structure/B2791201.png)
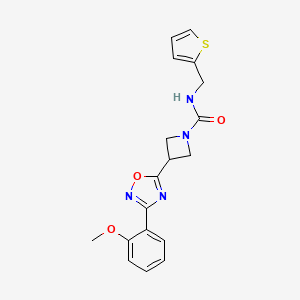

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2791205.png)
